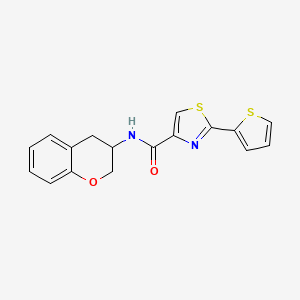

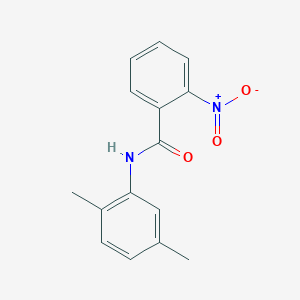

![molecular formula C17H23N3O2 B5508376 1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)

1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of related piperidine derivatives often involves complex reactions with various organic compounds. For instance, compounds similar to 1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine have been synthesized by reactions with benzyl amine, hydrazine hydrate, and piperidine, leading to various derivatives including imidazolidin-4(H)one (Mahmoud et al., 2011).

Molecular Structure Analysis

- The crystal structure of related compounds, such as N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been studied, showing planar benzothiazol and imidazol rings with a chair conformation of the piperidin ring (Yıldırım et al., 2006).

Chemical Reactions and Properties

- Compounds with similar structures undergo various chemical reactions, including benzoylation and cyclization, to form derivatives like 1,2,4-oxadiazoles (Kayukova et al., 2002).

Physical Properties Analysis

- The physical properties of related piperidine derivatives are influenced by their molecular structure. For example, their crystal structure can impact solubility and stability.

Chemical Properties Analysis

- Piperidine derivatives exhibit a range of chemical properties based on their structure and substituents. For example, certain piperidine-based compounds show significant antimicrobial activity (Khalid et al., 2016).

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a potent fibrinogen receptor antagonist characterized by a trisubstituted beta-amino acid residue. It shows promise for antithrombotic treatment, particularly in acute phases, due to its rapid onset and short duration of action after oral administration. This compound was developed from a SAR study and offers insights into the role of the trisubstituted beta-amino acid unit in fixing the molecule to its active conformation (Hayashi et al., 1998).

Synthesis and Reactions

The synthesis and reactions of compounds related to 1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine have been explored, focusing on different synthetic pathways and the production of related compounds. For example, the reaction of certain thiazolidin-4(H)one derivatives with benzylamine and hydrazine hydrate has been studied, leading to various imidazolidin-4(H)one derivatives (Mahmoud et al., 2011).

Antimicrobial Activity

A series of imidazole-containing 1, 5-benzodiazepines synthesized using piperidine have been evaluated for their antimicrobial activity. These compounds were synthesized in polyethylene glycol (PEG-400) as an efficient and green solvent, highlighting the importance of environmentally friendly protocols in chemical synthesis (Konda et al., 2011).

NMDA Receptor Ligands

4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound has shown potential in enhancing the effects of L-DOPA in a rat model of Parkinson's disease, suggesting its therapeutic potential in neurological disorders (Wright et al., 1999).

Corrosion Inhibition

Benzimidazole derivatives containing piperidine have been studied for their inhibitive action against the corrosion of steel in acidic environments. This research is crucial in industrial applications where metal corrosion can be a significant issue (Yadav et al., 2016).

Polycyclic Imidazolidinones Synthesis

Research has been conducted on the synthesis of polycyclic imidazolidinone derivatives using α-ketoamides and cyclic secondary amines. This study provides valuable insights into the synthesis of complex molecular structures, which could have implications in pharmaceutical research (Zhu et al., 2017).

properties

IUPAC Name |

1-(3-benzoylimidazolidin-1-yl)-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16(13-18-9-5-2-6-10-18)19-11-12-20(14-19)17(22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEATGSBPVQQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2CCN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Phenylcarbonyl)imidazolidin-1-yl]-2-(piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

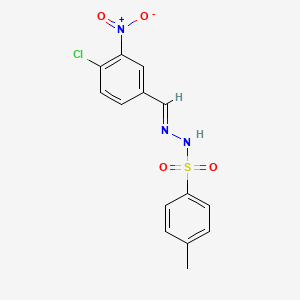

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)

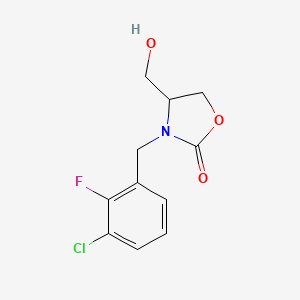

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)